2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a 3-ethyl-2-(ethylimino) substitution at position 2, a 4-oxo group at position 4, and an acetamide side chain linked to a naphthalen-1-yl group. The (2E)-configuration indicates the geometry of the imino bond, which may influence tautomerism and biological interactions .
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-20-19-22(4-2)18(24)16(25-19)12-17(23)21-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16H,3-4,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTXCZVERSECAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC3=CC=CC=C32)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Thiazolidinone Modifications
- Substituent Effects on the Thiazolidinone Ring: Target Compound: Features a 3-ethyl-2-(ethylimino) substitution, enhancing lipophilicity compared to phenyl or benzylidene substituents in analogs . Compound 9 (): Contains a 4-chlorobenzylidene group at position 5, improving yield (90%) but increasing steric hindrance. Compound 9c (): Incorporates a pyran-derived hydrazinyl group, reducing yield (50%) due to complex cyclization steps .
Acetamide Side Chain Variations
- Naphthalen-1-yl vs. This may improve binding to hydrophobic enzyme pockets . Compound 13 (): Uses a 4-chlorophenyl group, reducing steric bulk but limiting aromatic interactions .
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